
Methyl 9-decenoate
Overview
Description
Methyl 9-decenoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 9-decenoic acid and methanol. This compound is characterized by a long carbon chain with a double bond at the ninth position and a methyl ester functional group. This compound is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-decenoate is typically synthesized through olefin metathesis reactions. One common method involves the metathesis of unsaturated fatty acids, such as methyl oleate, using ruthenium-based catalysts. The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale metathesis processes. These processes utilize renewable feedstocks like vegetable oils and fatty acid methyl esters. The metathesis reaction is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-decenoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hydrogen peroxide are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and different esters: from substitution reactions.
Scientific Research Applications
Biodiesel Production
Methyl 9-decenoate is primarily studied for its potential as a biodiesel component. Its properties contribute to improved fuel characteristics:
- Higher Energy Content : Compared to traditional biodiesel sources.
- Lower Emissions : Studies indicate that biodiesel blends containing this compound exhibit reduced NOx emissions compared to conventional diesel fuels .
Case Study: Combustion Characteristics
Research conducted at Lawrence Livermore National Laboratory demonstrated that this compound's combustion characteristics can be modeled effectively, showing its potential as an alternative fuel source. The study compared its oxidation kinetics to those of other biodiesel fuels, revealing favorable combustion properties under various conditions .
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as an excipient or carrier for active pharmaceutical ingredients (APIs). Its fatty acid structure enhances drug solubility and bioavailability, making it valuable in drug formulations:
- Stability Improvement : Enhances the stability of sensitive compounds.
- Bioavailability Enhancement : Facilitates better absorption in biological systems .
Agricultural Applications
This compound has been investigated for its potential as a biopesticide and growth enhancer. Preliminary studies suggest:
- Insecticidal Properties : Research indicates activity against pests such as the red flour beetle (Tribolium castaneum) and potential antimicrobial properties .
- Plant Growth Promotion : Derivatives of this compound may interact beneficially with plant metabolic pathways, enhancing growth and resistance to diseases.
Analytical Chemistry
Due to its well-defined chemical structure, this compound is used as a reference standard in analytical techniques like Gas Chromatography (GC). This application is crucial for:
- Identifying Unknown Compounds : Assists in quantifying compounds with similar properties.
- Quality Control : Ensures consistency in biodiesel production and other applications.
Mechanism of Action
The mechanism of action of methyl 9-decenoate involves its interaction with molecular targets through its ester and alkene functional groups. The ester group can undergo hydrolysis to release 9-decenoic acid, which can further participate in various biochemical pathways. The double bond in the alkene group allows for reactions such as metathesis and polymerization, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Methyl oleate: An ester of oleic acid with a similar structure but a longer carbon chain.
Methyl linoleate: An ester of linoleic acid with two double bonds.
Methyl stearate: A saturated ester with no double bonds.
Uniqueness: Methyl 9-decenoate is unique due to its specific position of the double bond and the presence of the ester group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for various applications .
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing methyl 9-decenoate via ethenolysis of methyl oleate?
this compound is synthesized through ethenolysis of methyl oleate using ruthenium-based catalysts. The first-generation Grubbs catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) achieves high selectivity (>90%) for this compound and 1-decene at 25°C under 60 psig ethylene pressure. However, catalyst turnover remains limited (~340,000 TON for advanced catalysts), necessitating process optimization for industrial scalability .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
Gas chromatography (GC) quantifies reaction yields, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., double bond position at C9). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight (184.2753 g/mol) and functional groups (ester, alkene). NIST-standardized data ensure reproducibility .
Q. How does this compound differ from structurally similar esters (e.g., ethyl 9-decenoate) in reactivity?
The methyl ester group in this compound reduces steric hindrance compared to ethyl esters, enhancing its utility in metathesis reactions. The terminal double bond (C9) increases susceptibility to cross-metathesis with ethylene, favoring linear product formation over isomerization .
Advanced Research Questions
Q. What mechanistic challenges arise during the ethenolysis of methyl oleate to this compound?
Catalyst deactivation via phosphine ligand dissociation and ethylene-induced carbene degradation limits turnover. Computational modeling reveals that steric effects from the methyl ester group reduce catalyst-substrate binding efficiency, necessitating ligand modifications (e.g., cyclic alkyl amino carbenes) to stabilize active intermediates .
Q. How can this compound be leveraged to synthesize bio-based polymers?
this compound serves as a precursor for cyclic carbonate-methyl ester (CC-ME) monomers via epoxidation and CO₂ insertion. Polymerization with diamines yields non-isocyanate poly(amide-hydroxyurethane)s (PAHUs) with tunable mechanical properties (e.g., melt processability, microphase separation), validated by DSC, SAXS, and tensile testing .
Q. What strategies reconcile contradictory data on catalyst performance in this compound synthesis?
Discrepancies in catalyst efficiency (e.g., Hoveyda-Grubbs catalyst IV vs. catalyst III) arise from reaction temperature and ethylene pressure variations. Controlled studies at 20°C and 1 bar ethylene confirm catalyst III achieves 93% conversion with 93% selectivity, whereas higher pressures (>1 bar) marginally improve yields but exacerbate side reactions .
Q. How do substrate electronic properties influence this compound metathesis outcomes?
Electron-rich substrates (e.g., styrene) stabilize ruthenium-carbene intermediates via π-orbital interactions, increasing terminal alkene selectivity. Steric bulk in substrates (e.g., allyl trimethylsilane) directs metathesis pathways, minimizing homodimerization of this compound .
Q. Methodological Guidance
Designing experiments to optimize this compound yield in scaled ethenolysis:
Use a factorial design to test variables: catalyst loading (0.1–1.0 mol%), ethylene pressure (1–10 bar), and solvent polarity (toluene vs. ionic liquids). Monitor conversion via GC and quantify byproducts (e.g., 9-octadecene) to identify kinetic vs. thermodynamic control regimes .
Addressing reproducibility issues in this compound-based polymer synthesis:
Standardize monomer purification (e.g., silica gel chromatography for CC-ME) and polymerization conditions (N₂ atmosphere, 120°C). Use GPC to track molecular weight distributions and FTIR to confirm urethane linkage formation .
Statistical approaches for analyzing this compound reaction kinetics:
Apply time-resolved in situ IR spectroscopy to derive rate constants for catalyst initiation and propagation. Use Arrhenius plots to model activation energies for competing pathways (cross-metathesis vs. isomerization) .
Q. Data Contradictions and Resolution
Conflicting reports on this compound stability under prolonged storage:
Degradation via hydrolysis or oxidation is pH- and temperature-dependent. Store under inert gas at −20°C with molecular sieves. Validate stability via periodic NMR analysis to detect ester hydrolysis or alkene epoxidation .
Discrepancies in catalytic turnover numbers (TON) across studies:
TON variability stems from differences in ethylene purity and residual moisture. Rigorous substrate drying (e.g., activated alumina) and ethylene purification (molecular sieves) improve catalyst lifetime .
Q. Emerging Applications
Q. Can this compound-derived monomers replace petroleum-based plasticizers?
Preliminary studies show CC-ME-based PAHUs exhibit low glass transition temperatures (Tg ~ −40°C) and high elongation (>300%), comparable to phthalate alternatives. Lifecycle assessments are needed to evaluate sustainability .
Feasibility of this compound as a pheromone analog in agrochemical research:
Structural similarity to insect pheromones (e.g., 9-ketodecenoate) enables bioactivity testing via electrophysiological assays (GC-EAD). Modify ester alkyl chains to enhance species-specific binding .
Properties
IUPAC Name |
methyl dec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGSHCJXYGFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365139 | |
Record name | methyl 9-decenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25601-41-6 | |
Record name | Methyl 9-decenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9-decenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | methyl 9-decenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 9-decenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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